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Introduction

MYCi361 is a small molecule inhibitor that directly targets the MYC oncoprotein, a critical
regulator of cellular proliferation, metabolism, and apoptosis that is frequently dysregulated in
human cancers.[1][2] This document provides detailed application notes and protocols for the
use of MYCi361 in in vitro cell culture experiments to facilitate research into MYC-driven
malignancies and the development of novel cancer therapeutics. MYCi361 engages MYC
within the cell, disrupts the formation of the MYC/MAX heterodimer, and ultimately impairs
MY C-driven gene expression.[3][4][5] A key feature of MYCi361's mechanism is its ability to
enhance the phosphorylation of MYC at threonine-58, which flags the oncoprotein for
proteasome-mediated degradation.[1][4][5]

Mechanism of Action

MYCi361 exerts its anti-cancer effects through a dual mechanism of action. Firstly, it directly
binds to MYC, preventing its heterodimerization with its obligate partner MAX.[4][6] This
disruption inhibits the binding of the MYC/MAX complex to E-box DNA sequences, thereby
repressing the transcription of MYC target genes that are essential for cell growth and
proliferation.[4] Secondly, MYCi361 promotes the degradation of the MYC protein by increasing
its phosphorylation at threonine-58 (T58).[1][4] This phosphorylation event is a critical step in
the ubiquitin-proteasome pathway that controls MYC protein stability.[1]
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Figure 1: Mechanism of action of MYCi361.

Data Presentation
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The following tables summarize the in vitro efficacy of MYCi361 across various cancer cell
lines.

Table 1: IC50 Values of MYCi361 in Cancer Cell Lines

Cell Line Cancer Type IC50 (pM)
MycCaP Prostate Cancer 29
LNCaP Prostate Cancer 14

PC3 Prostate Cancer 1.6[7]
MV4-11 Leukemia 2.6[7]
HL-60 Lymphoma 5.0[7]
P493-6 Lymphoma 2.1[7]
SK-N-B2 Neuroblastoma 4.9[7]

Table 2: Binding Affinity of MYCi361

Target Protein Binding Constant (Kd)

MYC 3.2 pM[3][8]

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the effects of
MYCi361.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of MYCi361 on cancer cell viability.
Materials:

» MYCi361
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o 96-well cell culture plates

o Complete cell culture medium

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e DMSO (Dimethyl sulfoxide)

e Microplate reader

Procedure:

e Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to
adhere overnight.[9]

o Prepare serial dilutions of MYCi361 in complete culture medium. It is recommended to start
with a high concentration (e.g., 100 uM) and perform 2-fold or 3-fold dilutions.[9]

» Remove the overnight culture medium and add 100 pL of the MYCi361 dilutions to the
respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as the
highest MYCi361 concentration.

e Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
 After incubation, add 20 pL of MTT solution to each well and incubate for another 4 hours.[9]

o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.[9]

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and plot a dose-
response curve to determine the IC50 value.
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Figure 2: Workflow for the cell viability assay.

Western Blot Analysis for MYC Degradation

This protocol is to assess the effect of MYCi361 on the stability of the MYC protein.
Materials:

« MYCi361

+ 6-well cell culture plates

e Complete cell culture medium

* RIPA lysis buffer with protease and phosphatase inhibitors

* BCA protein assay kit

¢ SDS-PAGE gels and running buffer

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk in TBST)

¢ Primary antibodies (anti-MYC, anti-phospho-MYC (T58), anti-GAPDH or [3-actin)
+ HRP-conjugated secondary antibody

o ECL detection reagent
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Procedure:

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

Treat cells with MYCi361 at various concentrations (e.g., 1, 5, 10 uM) for a specified time
(e.q., 6, 12, 24 hours).

Harvest cells and lyse them in RIPA buffer.

Determine the protein concentration of each lysate using a BCA assay.
Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

Visualize the protein bands using an ECL detection system.

Co-Immunoprecipitation (Co-IP) for MYC-MAX
Interaction

This protocol is to determine if MYCi361 disrupts the interaction between MYC and MAX.

Materials:

MYCi361

Cell culture dishes

Co-IP lysis buffer

Anti-MYC or anti-MAX antibody for immunoprecipitation
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Protein A/G agarose beads

Primary antibodies (anti-MYC and anti-MAX) for western blotting

HRP-conjugated secondary antibody

ECL detection reagent

Procedure:

Treat cells with MYCi361 (e.g., 6 uM) for 1-6 hours.[6]
e Lyse the cells in Co-IP lysis buffer.
o Pre-clear the lysates with protein A/G agarose beads.

 Incubate the pre-cleared lysates with an anti-MYC or anti-MAX antibody overnight at 4°C to
form antibody-protein complexes.

e Add protein A/G agarose beads to pull down the antibody-protein complexes.
e Wash the beads several times to remove non-specific binding.
o Elute the protein complexes from the beads by boiling in Laemmli buffer.

o Analyze the eluted proteins by western blotting using antibodies against both MYC and MAX.
A decrease in the co-precipitated protein in the MYCi361-treated sample indicates disruption
of the interaction.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

This protocol verifies the direct binding of MYCi361 to MYC within the cellular environment.
Materials:

« MYCi361
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Cell culture dishes

PBS (Phosphate-Buffered Saline)

PCR tubes or 96-well PCR plate

Thermal cycler

Lysis buffer

Western blot materials as described above

Procedure:

Treat cells with MYCi361 (e.g., 10 uM) or vehicle (DMSO) for 1-2 hours.

Harvest and resuspend the cells in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal
cycler, followed by cooling to 4°C.

Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.

Centrifuge the lysates to separate the soluble fraction (supernatant) from the aggregated
proteins (pellet).

Analyze the soluble fractions by western blotting for MYC protein. An increase in the thermal
stability of MYC in the presence of MYCi361 (i.e., more soluble MYC at higher temperatures)
confirms target engagement.[4]
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Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

MYCi361 is a valuable tool for investigating the role of MYC in cancer biology and for the
preclinical evaluation of MY C-targeted therapies. The protocols provided here offer a
framework for characterizing the in vitro activity of MYCi361. Researchers should optimize
these protocols for their specific cell lines and experimental conditions. Careful consideration of
dose, treatment duration, and appropriate controls will ensure the generation of robust and

reproducible data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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